![molecular formula C14H10ClN3O3S B3930229 N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930229.png)
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide
Overview
Description
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide, also known as CNB-001, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CNB-001 belongs to the class of compounds known as carbonic anhydrase inhibitors, which have been shown to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood. It has been shown to inhibit carbonic anhydrase, which is an enzyme involved in the regulation of pH in the body. Inhibition of carbonic anhydrase has been shown to have neuroprotective and anti-inflammatory effects. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to have anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines in models of arthritis and colitis. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target. It has been shown to have low toxicity and is well-tolerated in animal models. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide. One area of research is the development of more efficient synthesis methods to produce higher yields of pure this compound. Another area of research is the study of the mechanism of action of this compound, which could lead to the development of more targeted therapies. In addition, this compound could be studied in combination with other drugs to enhance its therapeutic effects. Finally, the potential therapeutic applications of this compound could be expanded to other diseases and conditions.
Scientific Research Applications
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. This compound has been studied in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury, and has been shown to improve cognitive function and reduce neuronal damage. This compound has also been shown to have anti-inflammatory effects in models of arthritis and colitis. In addition, this compound has been shown to have anti-cancer properties and has been studied in models of breast cancer and lung cancer.
properties
IUPAC Name |
N-[(2-chloro-4-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-11-8-10(18(20)21)6-7-12(11)16-14(22)17-13(19)9-4-2-1-3-5-9/h1-8H,(H2,16,17,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJOEQKIMUWOMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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